An In-depth Technical Guide to 2-Methylpyridine-4-sulfonic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Methylpyridine-4-sulfonic Acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Value of Functionalized Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence stems from the nitrogen atom's ability to engage in hydrogen bonding and other crucial interactions within biological targets, profoundly influencing a drug's pharmacokinetic and pharmacodynamic profile.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of these properties. 2-Methylpyridine-4-sulfonic acid (CAS No: 408533-46-0), a specialized building block, offers a unique combination of a nucleophilic pyridine core, a sterically influential methyl group, and a highly versatile sulfonic acid moiety. While not as extensively documented as some commodity chemicals, its structural attributes position it as a high-potential intermediate for the synthesis of complex, next-generation therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications for researchers and professionals in drug development.
Physicochemical and Computed Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in synthesis. The properties of 2-methylpyridine-4-sulfonic acid are summarized below.
| Property | Value | Source |
| CAS Number | 408533-46-0 | [2][3][4] |
| Molecular Formula | C6H7NO3S | [2][3] |
| Molecular Weight | 173.19 g/mol | [2][3] |
| IUPAC Name | 2-methylpyridine-4-sulfonic acid | [3] |
| SMILES | CC1=NC=CC(=C1)S(O)(=O)=O | [3] |
| Exact Mass | 173.01466426 u | [2] |
| Monoisotopic Mass | 173.01466426 u | [2] |
| Density (Predicted) | 1.422 g/cm³ | [2] |
| Refractive Index (Predicted) | 1.562 | [2] |
| Topological Polar Surface Area | 75.6 Ų | [2] |
| Heavy Atom Count | 11 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Complexity | 219 | [2] |
Synthesis of 2-Methylpyridine-4-sulfonic Acid: A Strategic Approach
Direct electrophilic sulfonation of 2-methylpyridine (2-picoline) is challenging for achieving substitution at the 4-position. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack. What little reaction occurs is directed to the 3-position.[5] Therefore, a more strategic, multi-step synthesis is necessary to achieve the desired 4-sulfonic acid isomer. The following proposed synthesis leverages established principles of pyridine chemistry.
Caption: Proposed multi-step synthesis of 2-methylpyridine-4-sulfonic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Methylpyridine N-oxide
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To a solution of 2-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid, add hydrogen peroxide (30% solution, 1.5 eq) dropwise at room temperature.
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Heat the reaction mixture to 70-80°C and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methylpyridine N-oxide.
Step 2: Synthesis of 4-Nitro-2-methylpyridine N-oxide
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To a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add 2-methylpyridine N-oxide (1.0 eq).
-
Allow the reaction to warm to room temperature and then heat to 90°C for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide.
-
The precipitated product can be filtered, washed with cold water, and dried to give 4-nitro-2-methylpyridine N-oxide.
Step 3: Synthesis of 4-Nitro-2-methylpyridine
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Dissolve 4-nitro-2-methylpyridine N-oxide (1.0 eq) in chloroform.
-
Add phosphorus trichloride (1.1 eq) dropwise at 0°C.
-
After the addition, allow the mixture to reflux for 2 hours.
-
Cool the reaction, pour it into water, and neutralize with sodium carbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 4-nitro-2-methylpyridine.
Step 4: Synthesis of 4-Amino-2-methylpyridine
-
Dissolve 4-nitro-2-methylpyridine (1.0 eq) in ethanol.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 4-amino-2-methylpyridine.
Step 5: Synthesis of 2-Methylpyridine-4-sulfonic Acid (Sandmeyer Reaction)
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Dissolve 4-amino-2-methylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
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In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
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Add the cold diazonium salt solution to the sulfur dioxide solution and stir at room temperature for several hours.
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The product, 2-methylpyridine-4-sulfonic acid, can be isolated by crystallization upon cooling or by evaporation of the solvent.
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as water/ethanol. A common purification method for related compounds involves dissolving the crude product in a dilute acid, extracting with an organic solvent to remove impurities, and then precipitating the product by adjusting the pH to be alkaline.[6]
Predicted Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The proton at the 3-position would likely appear as a doublet, coupled to the proton at the 5-position. The proton at the 5-position would appear as a doublet of doublets, coupled to the protons at the 3- and 6-positions. The proton at the 6-position, being adjacent to the nitrogen, would be the most deshielded and appear as a doublet. The methyl protons at the 2-position would appear as a singlet in the upfield region. The acidic proton of the sulfonic acid group may be observable as a broad singlet, or it may exchange with residual water in the solvent.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals. The carbon bearing the sulfonic acid group (C4) and the carbon adjacent to the nitrogen (C2 and C6) would be the most deshielded. The methyl carbon would appear at the most upfield position.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the S=O stretching of the sulfonic acid group, typically in the regions of 1350-1470 cm⁻¹ and 1140-1180 cm⁻¹. A broad O-H stretching band from the sulfonic acid would be expected around 2800-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
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Mass Spectrometry (MS): The electron ionization mass spectrum would likely show a molecular ion peak at m/z 173. The fragmentation pattern would be expected to involve the loss of SO₃ (80 Da) or SO₂ (64 Da).[7]
Applications in Drug Development and Organic Synthesis
The unique structural features of 2-methylpyridine-4-sulfonic acid make it a valuable building block in several areas of drug discovery and organic synthesis.
Role as a Versatile Synthetic Intermediate
The sulfonic acid group is a highly versatile functional handle. It can be readily converted into other functional groups such as sulfonyl chlorides, sulfonamides, and sulfonate esters. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures, a key aspect of generating compound libraries for high-throughput screening.[1]
Caption: Synthetic utility of 2-methylpyridine-4-sulfonic acid.
Hypothetical Application in Parallel Synthesis
The conversion of 2-methylpyridine-4-sulfonic acid to its corresponding sulfonyl chloride provides a gateway to a diverse library of sulfonamides, a privileged scaffold in medicinal chemistry.
Experimental Protocol: Parallel Synthesis of a Sulfonamide Library
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Sulfonyl Chloride Formation: Treat 2-methylpyridine-4-sulfonic acid (1.0 eq) with thionyl chloride (2.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-methylpyridine-4-sulfonyl chloride.
-
Library Synthesis: In a 96-well plate, dispense a solution of the crude sulfonyl chloride in a suitable solvent (e.g., dichloromethane).
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To each well, add a different primary or secondary amine (1.2 eq) from a pre-prepared amine library, along with a non-nucleophilic base such as triethylamine (1.5 eq).
-
Seal the plate and agitate at room temperature for 12-18 hours.
-
Work-up and Purification: Quench the reactions by adding water. The products can be purified using automated parallel purification techniques such as solid-phase extraction (SPE) or preparative HPLC.
Potential as an Organocatalyst
The acidic nature of the sulfonic acid group, coupled with the pyridine moiety, suggests that 2-methylpyridine-4-sulfonic acid could function as a bifunctional organocatalyst in various organic transformations. The pyridine nitrogen can act as a Lewis base, while the sulfonic acid acts as a Brønsted acid, potentially enabling synergistic catalysis in reactions such as aldol or Mannich reactions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-methylpyridine-4-sulfonic acid is not widely available, general precautions for handling aromatic sulfonic acids should be observed. These compounds are typically acidic and can be corrosive. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
2-Methylpyridine-4-sulfonic acid represents a promising, yet underexplored, building block for medicinal chemistry and organic synthesis. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The versatility of the sulfonic acid group, combined with the directing and steric effects of the methyl group and the inherent properties of the pyridine ring, offers a rich landscape for the design and synthesis of novel bioactive molecules. Further research into the catalytic applications and incorporation of this scaffold into drug discovery programs is warranted and holds the potential to unlock new therapeutic avenues.
References
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- 3. 2-METHYLPYRIDINE-4-SULFONIC ACID | CAS 408533-46-0 [matrix-fine-chemicals.com]
- 4. 2-Methylpyridine-4-sulfonic acid | CymitQuimica [cymitquimica.com]
- 5. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 6. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
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